An In-Depth Technical Guide to the Synthesis, Properties, and
An In-Depth Technical Guide to the Synthesis, Properties, and
Applications of 2-(4-Bromophenyl)cyclobutan-1-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Bromophenyl)cyclobutan-1-one. As a member of the arylcyclobutanone family, this compound represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document leverages established chemical principles and data from analogous structures to provide robust, predictive insights and detailed experimental protocols. We will delve into the strategic synthesis via modern catalytic methods, predict its characteristic spectroscopic data for identification, explore its inherent chemical reactivity driven by ring strain, and discuss its potential as a scaffold in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and chemical properties of strained ring systems.
Introduction: The Cyclobutane Motif in Modern Chemistry
The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif that has garnered increasing attention in organic synthesis and medicinal chemistry.[1] Its inherent ring strain, a consequence of deviations from ideal bond angles, makes it a versatile synthetic intermediate capable of undergoing unique chemical transformations.[2] The incorporation of a cyclobutane scaffold into small molecules can significantly impact their physicochemical and biological properties. For instance, it can introduce three-dimensionality, a desirable trait for improving clinical success rates, and act as a saturated bioisostere for aromatic rings, potentially enhancing metabolic stability and solubility.[3]
2-(4-Bromophenyl)cyclobutan-1-one is a specific derivative that combines the strained cyclobutanone core with a synthetically versatile bromophenyl substituent. The bromine atom serves as a handle for a wide array of cross-coupling reactions, allowing for the facile introduction of further molecular complexity. This guide aims to provide a foundational understanding of this molecule, empowering researchers to synthesize, characterize, and utilize it in their respective fields.
Physicochemical and Predicted Properties
| Property | Predicted Value / Information | Source |
| Molecular Formula | C₁₀H₉BrO | PubChem |
| Molecular Weight | 225.08 g/mol | PubChem |
| Monoisotopic Mass | 223.98367 Da | PubChem |
| Appearance | Expected to be a white to off-white solid | Analogous Compounds |
| Melting Point | Not available. Expected to be higher than cyclobutanone (-50.9 °C) and likely in the range of 50-100 °C for a solid aryl-substituted ketone. | Chemical Principles |
| Boiling Point | Not available. Expected to be significantly higher than 200 °C at atmospheric pressure. | Chemical Principles |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | Chemical Principles |
| XlogP | 2.4 | PubChem |
Synthesis of 2-(4-Bromophenyl)cyclobutan-1-one
The synthesis of 2-arylcyclobutanones can be approached through several strategies.[4] Given the readily available starting materials, a highly efficient and modular approach is the palladium-catalyzed α-arylation of cyclobutanone.[5][6] This method offers excellent control and functional group tolerance. An alternative, classical approach is the [2+2] cycloaddition, which is also a powerful tool for constructing four-membered rings.[7]
3.1. Recommended Synthetic Pathway: Palladium-Catalyzed α-Arylation
The α-arylation of ketones is a cornerstone of modern organic synthesis, enabling the direct formation of a C(sp²)-C(sp³) bond.[8] The reaction of the cyclobutanone enolate with an aryl halide, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene, in the presence of a palladium catalyst and a suitable phosphine ligand, provides a direct route to the target molecule.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial. The ligand facilitates the oxidative addition of the aryl halide to the Pd(0) species and the subsequent reductive elimination to form the desired product.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to generate a sufficient concentration of the cyclobutanone enolate to participate in the catalytic cycle.
-
Aryl Halide: 1-Bromo-4-iodobenzene is often preferred over 1,4-dibromobenzene due to the higher reactivity of the C-I bond in the oxidative addition step, allowing for more selective reaction at the iodo-position.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the enolate and to ensure the stability of the catalytic species.
3.1.1. Detailed Experimental Protocol: α-Arylation
Materials:
-
Cyclobutanone (freshly distilled)
-
1-Bromo-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol), BINAP (0.03 mmol), and anhydrous toluene (10 mL). Stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: To the catalyst mixture, add cyclobutanone (2.0 mmol), 1-bromo-4-iodobenzene (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
3.1.2. Palladium-Catalyzed α-Arylation Workflow
Caption: Workflow for the synthesis of 2-(4-Bromophenyl)cyclobutan-1-one.
Spectroscopic Characterization (Predicted)
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the structure of 2-(4-Bromophenyl)cyclobutan-1-one and known trends for similar molecules.[9][10][11][12]
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclobutane protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to Br) | ~7.50 | Doublet | 2H |
| Aromatic (meta to Br) | ~7.20 | Doublet | 2H |
| Methine (CH-Ar) | ~3.8 - 4.2 | Multiplet | 1H |
| Methylene (CH₂) | ~2.8 - 3.2 | Multiplet | 2H |
| Methylene (CH₂) | ~2.2 - 2.6 | Multiplet | 2H |
Rationale for Predictions:
-
The aromatic protons will be in the typical downfield region.[13][14] The protons ortho to the bromine will be deshielded relative to the meta protons.
-
The methine proton alpha to both the carbonyl and the aromatic ring will be the most downfield of the aliphatic protons.
-
The methylene protons of the cyclobutane ring will be diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling.
4.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~205 - 215 |
| Aromatic (C-Br) | ~120 - 125 |
| Aromatic (CH) | ~128 - 132 |
| Aromatic (ipso-C) | ~140 - 145 |
| Methine (CH-Ar) | ~50 - 60 |
| Methylene (CH₂) | ~35 - 45 |
| Methylene (CH₂) | ~15 - 25 |
Rationale for Predictions:
-
The carbonyl carbon of a cyclobutanone is significantly deshielded and appears at a high chemical shift.[15]
-
The aromatic carbons will appear in the 120-145 ppm range.[12]
-
The aliphatic carbons of the cyclobutane ring will be in the upfield region.
4.3. Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the carbonyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | ~1780 | Strong |
| C-H Stretch (Aromatic) | >3000 | Medium |
| C-H Stretch (Aliphatic) | <3000 | Medium |
| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Weak |
| C-Br Stretch | ~600 - 500 | Medium-Strong |
Rationale for Predictions:
-
The C=O stretch in cyclobutanones is at a higher frequency than in acyclic ketones due to ring strain.[16][17]
-
The other stretches are in their characteristic regions.[18][19]
4.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion and characteristic fragmentation patterns.
| m/z | Ion | Predicted Abundance |
| 224/226 | [M]⁺ | Medium |
| 183/185 | [M - C₃H₅]⁺ | High |
| 155/157 | [C₆H₄Br]⁺ | Medium |
Rationale for Predictions:
-
The molecular ion peak will exhibit a characteristic M/M+2 pattern with approximately 1:1 intensity ratio due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[20][21]
-
A major fragmentation pathway is the loss of the elements of propene via a McLafferty-type rearrangement or other ring fragmentation, leading to the bromobenzoyl cation.[22]
-
Loss of carbon monoxide from the bromobenzoyl cation would yield the bromophenyl cation.
Chemical Reactivity
The chemical reactivity of 2-(4-Bromophenyl)cyclobutan-1-one is dominated by two key features: the strained four-membered ring and the versatile bromophenyl group.
5.1. Ring Expansion Reactions
Arylcyclobutanones are known to undergo ring expansion reactions, driven by the release of ring strain.[23][24] For example, treatment with trimethylsilyldiazomethane in the presence of a Lewis acid catalyst like scandium(III) triflate can lead to the formation of a 2-arylcyclopentanone.[23] This transformation provides a valuable route to five-membered ring systems.
Caption: Ring expansion of an arylcyclobutanone to a cyclopentanone.
5.2. Reactions at the Carbonyl Group
The ketone functionality can undergo standard carbonyl chemistry, such as reduction to the corresponding alcohol, reductive amination, and Wittig olefination. These reactions allow for further functionalization of the cyclobutane core.
5.3. Cross-Coupling Reactions
The bromine atom on the phenyl ring is a key site for modification. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents, making 2-(4-Bromophenyl)cyclobutan-1-one a versatile intermediate for library synthesis.
Applications in Drug Development
The unique structural features of the arylcyclobutanone scaffold make it an attractive starting point for drug discovery programs.[1][25][26]
-
Scaffold Hopping and Bioisosterism: The cyclobutane ring can serve as a non-planar, saturated bioisostere for phenyl rings or other cyclic systems.[3][27] This can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or improving biological activity.
-
Access to Novel Chemical Space: The three-dimensional nature of the cyclobutane ring allows for the exploration of new regions of chemical space compared to flat aromatic systems.[1] This can lead to the discovery of novel interactions with biological targets and improved selectivity.
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be beneficial for binding to a target protein.[26] This pre-organization can lead to an increase in binding affinity.
Conclusion
2-(4-Bromophenyl)cyclobutan-1-one is a promising, yet underutilized, building block in organic synthesis and medicinal chemistry. This technical guide has provided a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications. The proposed palladium-catalyzed α-arylation offers a robust and scalable route to this compound. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. The inherent reactivity of the strained ring and the versatility of the bromophenyl group open up a multitude of possibilities for further chemical modification. For researchers in drug discovery, the unique properties of the cyclobutane scaffold offer exciting opportunities to develop novel therapeutics with improved properties. It is our hope that this guide will stimulate further research into this and related arylcyclobutanone systems.
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